molecular formula C20H19N5O3 B10985565 N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-(4-hydroxyquinazolin-2-yl)propanamide

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-(4-hydroxyquinazolin-2-yl)propanamide

Cat. No.: B10985565
M. Wt: 377.4 g/mol
InChI Key: PXRHEPWKTNVMRD-UHFFFAOYSA-N
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Description

N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOL-5-YL)-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of benzimidazole and quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOL-5-YL)-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Quinazoline Ring Formation: This involves the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Coupling Reaction: The final step involves the coupling of the benzimidazole and quinazoline moieties through a propanamide linker, which can be achieved using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOL-5-YL)-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzimidazole or quinazoline rings.

Common Reagents and Conditions

  • **Oxidation

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide

InChI

InChI=1S/C20H19N5O3/c1-24-15-8-7-12(11-16(15)25(2)20(24)28)21-18(26)10-9-17-22-14-6-4-3-5-13(14)19(27)23-17/h3-8,11H,9-10H2,1-2H3,(H,21,26)(H,22,23,27)

InChI Key

PXRHEPWKTNVMRD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)CCC3=NC4=CC=CC=C4C(=O)N3)N(C1=O)C

Origin of Product

United States

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